

Core Chemical Identifiers and Physicochemical Properties

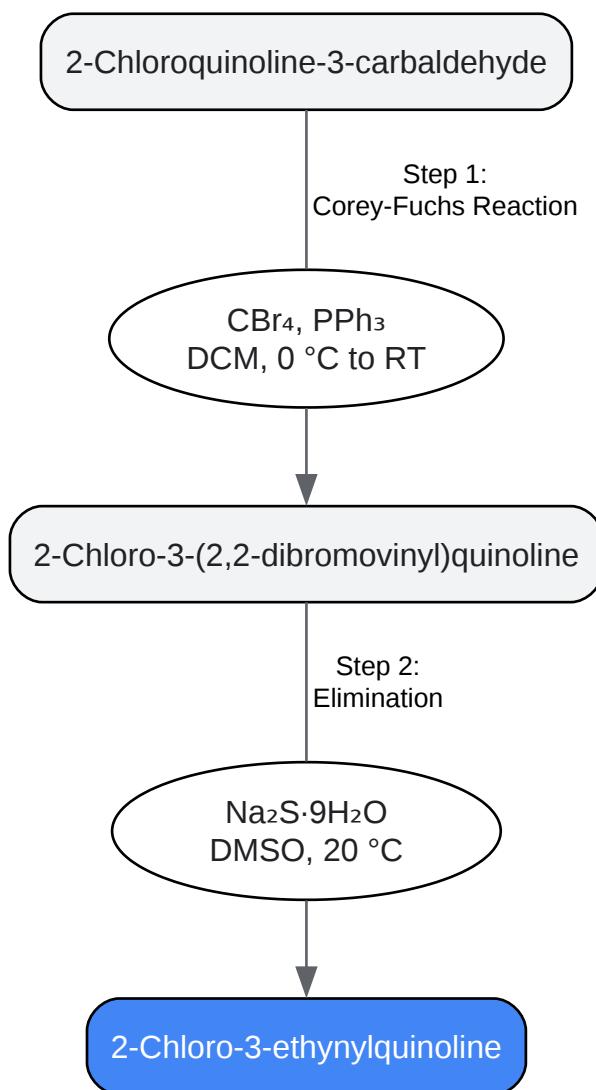
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-3-ethynylquinoline**
Cat. No.: **B3070078**

[Get Quote](#)

2-Chloro-3-ethynylquinoline is a solid organic compound whose identity and key properties are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.


Identifier	Value	Source
CAS Number	1000782-65-9	--INVALID-LINK--
MDL Number	MFCD10699529	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₆ ClN	--INVALID-LINK--
Molecular Weight	187.62 g/mol	--INVALID-LINK--
IUPAC Name	2-chloro-3-ethynylquinoline	N/A
Monoisotopic Mass	187.0189 u	--INVALID-LINK--
XLogP3	3.4	--INVALID-LINK--
Physical State	Colorless Solid	--INVALID-LINK--[1]
Melting Point	114-115 °C	--INVALID-LINK--[1]

Synthesis and Mechanistic Insights

The preparation of **2-Chloro-3-ethynylquinoline** is efficiently achieved via a two-step sequence starting from the readily available 2-chloroquinoline-3-carbaldehyde. This precursor

is synthesized through the Vilsmeier-Haack cyclization of acetanilides.^{[2][3]} The transformation of the aldehyde to the alkyne is a robust and high-yielding process.

The causality behind this synthetic choice is rooted in the reliability of the Corey-Fuchs-type reaction to generate a dibromo-vinyl intermediate, followed by an elimination reaction to furnish the terminal alkyne. This method avoids the direct and often challenging ethynylation of a halogenated quinoline at the 3-position.

[Click to download full resolution via product page](#)

Synthetic workflow for **2-Chloro-3-ethynylquinoline**.

Detailed Experimental Protocol

The following protocol is adapted from a validated procedure and serves as a reliable method for laboratory-scale synthesis.^[1] Every step is designed for high conversion and straightforward purification.

Step 1: Synthesis of 2-Chloro-3-(2,2-dibromovinyl)quinoline

- **Reaction Setup:** To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 0.191 g) in dichloromethane (DCM, 3 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
- **Reagent Addition:** Add carbon tetrabromide (CBr₄, 2.0 mmol, 0.662 g) and triphenylphosphine (PPh₃, 2.0 mmol, 0.524 g) to the cooled solution.
- **Reaction Execution:** Stir the reaction mixture at 0 °C for 60 minutes, allowing it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, evaporate the DCM under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:99 v/v) as the eluent to yield the dibromo-vinyl intermediate.

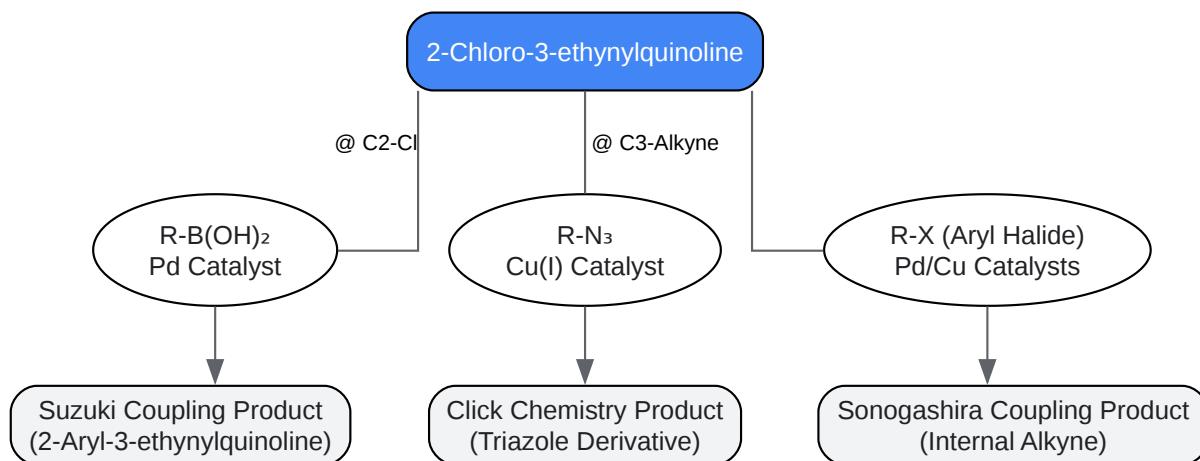
Step 2: Synthesis of **2-Chloro-3-ethynylquinoline**

- **Reaction Setup:** In a separate flask, dissolve the 2-chloro-3-(2,2-dibromovinyl)quinoline intermediate (1.0 mmol, 344 mg) in dimethyl sulfoxide (DMSO, 2.0 mL) at 20 °C.
- **Reagent Addition:** Add sodium sulfide nonahydrate (Na₂S·9H₂O, 0.5 mmol, 120.0 mg) to the solution. The use of a sub-stoichiometric amount of the base is a key feature of this specific transformation.
- **Reaction Execution:** Stir the mixture for 2 hours at 20 °C. Monitor consumption of the starting material by TLC.
- **Work-up and Purification:** After the reaction is complete, add water and a few drops of acetic acid. Extract the product into ethyl acetate. Wash the organic phase with water, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Final Product Isolation: Purify the crude residue by column chromatography (hexane/ethyl acetate, 99:1 v/v) to obtain **2-chloro-3-ethynylquinoline** as a colorless solid (75% yield).^[1]

Spectroscopic Characterization

Unambiguous characterization of the final product is essential. The following spectroscopic data provides a definitive fingerprint for **2-Chloro-3-ethynylquinoline**.^[1]


Spectroscopy	Data (Solvent: CDCl ₃)	Assignment and Interpretation
¹ H NMR	δ 8.34 (s, 1H), 8.01 (d, J=8.4 Hz, 1H), 7.73-7.80 (m, 2H), 7.56-7.61 (m, 1H), 3.49 (s, 1H)	The sharp singlet at 8.34 ppm corresponds to the proton at the C4 position. The singlet at 3.49 ppm is characteristic of the terminal acetylenic proton. The remaining multiplets between 7.56-8.01 ppm are assigned to the protons on the benzo-fused ring.
¹³ C NMR	δ 149.2, 146.3, 138.5, 131.4, 130.9, 128.6, 127.6, 126.4, 116.2, 83.4, 78.9	The signals at 83.4 and 78.9 ppm are indicative of the two sp-hybridized carbons of the alkyne. The remaining nine signals correspond to the carbons of the quinoline ring system.
HRMS (ESI)	m/z [M+H] ⁺ : Found 188.0272, Calculated 188.0267	High-resolution mass spectrometry confirms the elemental composition (C ₁₁ H ₆ ClN) with high accuracy.

Chemical Reactivity and Applications in Drug Development

2-Chloro-3-ethynylquinoline is not merely a final product but a strategic intermediate for diversification. The quinoline scaffold itself is found in numerous FDA-approved drugs and is associated with a vast range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4][5] This compound provides two orthogonal reactive sites for building molecular complexity.

- The 2-Chloro Position: This site is susceptible to nucleophilic aromatic substitution (S_NAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille couplings), allowing for the introduction of various aryl, heteroaryl, or amine substituents.
- The 3-Ethynyl Position: The terminal alkyne is a versatile functional group. It readily participates in Sonogashira couplings to extend the carbon framework, copper-catalyzed azide-alkyne cycloadditions (Click Chemistry) to form triazoles, and various other addition reactions.[6]

The ability to selectively functionalize either position makes this molecule a powerful tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

[Click to download full resolution via product page](#)

Key reaction pathways for **2-Chloro-3-ethynylquinoline**.

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory.

- Hazard Statements: H302 (Harmful if swallowed).
- Signal Word: Warning.
- Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Core Chemical Identifiers and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3070078#2-chloro-3-ethynylquinoline-cas-number-and-identifiers\]](https://www.benchchem.com/product/b3070078#2-chloro-3-ethynylquinoline-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com